molecular formula C16H12BrN3O2 B11344088 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

Cat. No.: B11344088
M. Wt: 358.19 g/mol
InChI Key: YHFUNVJYQMRKFH-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group attached to an oxadiazole ring, which is further connected to a methylbenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Amidation: The final step involves the coupling of the oxadiazole derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The choice of method depends on factors like yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The oxadiazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, is a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C16H12BrN3O2/c1-10-4-2-3-5-13(10)16(21)18-15-14(19-22-20-15)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21)

InChI Key

YHFUNVJYQMRKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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